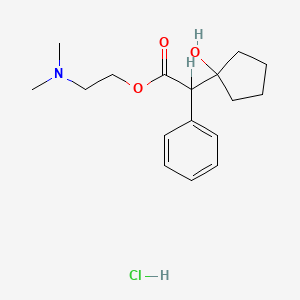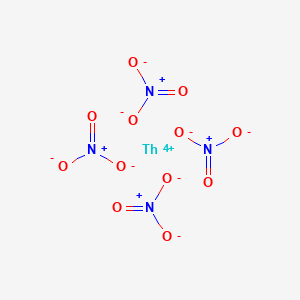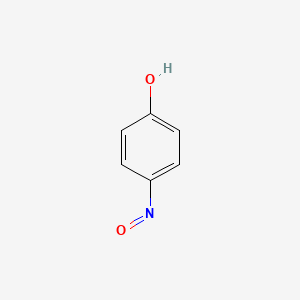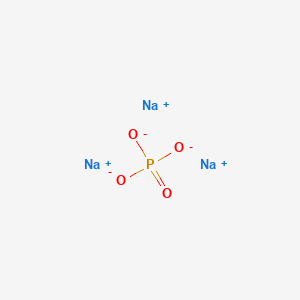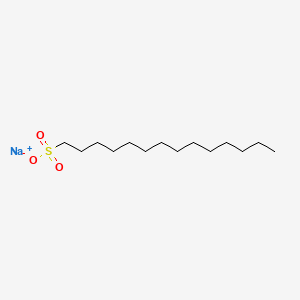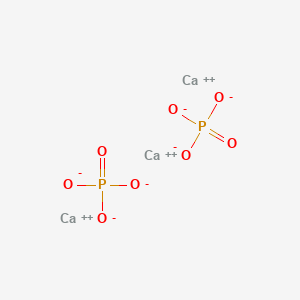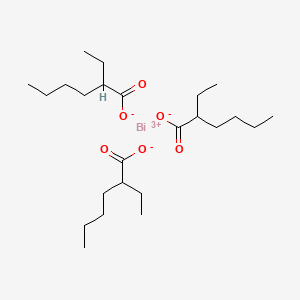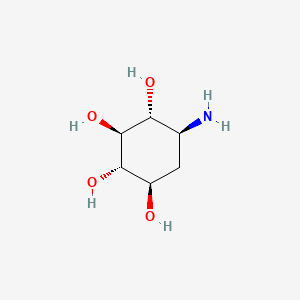
2-Deoxy-scyllo-inosamine
Vue d'ensemble
Description
2-Deoxy-scyllo-inosamine: is an amino cyclitol compound that is structurally related to scyllo-inositol. It is characterized by the substitution of the 2-hydroxy group with a hydrogen atom. This compound is a significant intermediate in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, such as kanamycin, neomycin, and gentamicin .
Applications De Recherche Scientifique
Chemistry: 2-Deoxy-scyllo-inosamine is used as a building block in the synthesis of complex organic molecules, including aminoglycoside antibiotics .
Biology: In biological research, this compound is studied for its role in the biosynthesis of aminoglycosides and its interactions with various enzymes .
Medicine: The compound is crucial in the development of antibiotics that target bacterial infections. Its derivatives are used to treat a wide range of bacterial infections .
Industry: In the industrial sector, this compound is used in the production of antibiotics and other bioactive compounds .
Mécanisme D'action
Target of Action
2-Deoxy-scyllo-inosamine (2DOI) primarily targets the 2-deoxy-scyllo-inosose synthase (DOIS) enzyme . This enzyme belongs to the 3-dehydroquinate synthase (DHQS) family in the shikimate pathway . The DOIS enzyme plays a crucial role in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin .
Mode of Action
2DOI interacts with its target, the DOIS enzyme, in the presence of the oxidized form of nicotinamide adenine dinucleotide (NAD+) . This interaction leads to the construction of 2DOI from d-glucose 6-phosphate (G6P) .
Biochemical Pathways
2DOI is a key intermediate in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . It is biosynthesized from d-glucose 6-phosphate (G6P) by the DOIS enzyme . The DHQS family of enzymes, which DOIS belongs to, are classified according to their substrate specificities against phosphorylated sugars such as G6P .
Pharmacokinetics
It’s known that 2doi is a sustainable biomaterial for the production of aromatic compounds and a chiral cyclohexane synthon . More research is needed to fully understand the ADME properties of 2DOI and their impact on bioavailability.
Result of Action
The action of 2DOI results in the production of 2-deoxystreptamine-containing aminoglycoside antibiotics . These antibiotics, such as kanamycin, neomycin, butirosin, and gentamicin, are clinically important . The production of these antibiotics demonstrates the potential of E. coli for the production of pseudotrisaccharides .
Action Environment
The action of 2DOI can be influenced by environmental factors. For instance, the heterologous production of aminoglycoside biosynthetic intermediates in E. coli has been demonstrated coli . Synthesis and expression of codon-optimized genes corresponding to the E. coli codon bias would likely improve expression and production .
Orientations Futures
Biosynthetic studies of aminoglycoside antibiotics have progressed remarkably during the last decade . Many biosynthetic gene clusters for aminoglycoside antibiotics including streptomycin, kanamycin, butirosin, neomycin and gentamicin have been identified to date . In addition, most butirosin and neomycin biosynthetic enzymes have been functionally characterized using recombinant proteins . These proposed enzymatic functions for uncharacterized enzymes are expected to support investigation of the complex biosynthetic pathways for this important class of antibiotics .
Analyse Biochimique
Biochemical Properties
2-Deoxy-scyllo-inosamine participates in several biochemical reactions, primarily in the biosynthesis of aminoglycoside antibiotics. It interacts with various enzymes, including this compound dehydrogenase, which catalyzes the oxidation of this compound to 3-amino-2,3-dideoxy-scyllo-inosose . This reaction requires NAD(P)+ as a cofactor and is crucial for the subsequent steps in aminoglycoside biosynthesis. Additionally, this compound is involved in transamination reactions catalyzed by aminotransferases, which further modify the compound to produce different aminoglycoside structures .
Cellular Effects
This compound influences various cellular processes, particularly in microorganisms that produce aminoglycoside antibiotics. It affects cell signaling pathways and gene expression related to antibiotic biosynthesis. For instance, the presence of this compound can upregulate genes involved in the production of aminoglycosides, enhancing the overall yield of these antibiotics . Moreover, it impacts cellular metabolism by serving as a precursor for essential biomolecules, thereby influencing the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for this compound dehydrogenase, where it undergoes oxidation to form 3-amino-2,3-dideoxy-scyllo-inosose . This reaction is critical for the biosynthesis of 2-deoxystreptamine, which is further modified to produce various aminoglycosides. Additionally, this compound can inhibit or activate certain enzymes involved in its metabolic pathway, thereby regulating the production of aminoglycosides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, affecting its efficacy in biochemical reactions . Long-term studies have indicated that the compound can influence cellular function by continuously modulating gene expression and metabolic pathways involved in aminoglycoside biosynthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the production of aminoglycosides without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and potential cytotoxicity . These threshold effects are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the biosynthesis of aminoglycosides. It interacts with enzymes such as this compound dehydrogenase and aminotransferases, which catalyze its conversion to other intermediates in the pathway . These interactions are essential for maintaining the metabolic flux and ensuring the efficient production of aminoglycosides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its availability for biochemical reactions . The distribution of this compound can also affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical functions. It is primarily found in the cytoplasm, where it participates in the biosynthesis of aminoglycosides . The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its activity and ensuring its proper function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Deoxy-scyllo-inosamine can be synthesized through enzymatic reactions. One common method involves the use of 2-deoxy-scyllo-inosose synthase, which catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose. This intermediate is then further converted to this compound through a series of enzymatic steps .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms. For example, the heterologous production of this compound in Escherichia coli has been demonstrated by expressing the necessary biosynthetic genes from other microorganisms .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Deoxy-scyllo-inosamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form 3-amino-2,3-dideoxy-scyllo-inosose, catalyzed by this compound dehydrogenase .
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products:
Oxidation: 3-amino-2,3-dideoxy-scyllo-inosose.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Scyllo-inositol: A related cyclitol with a hydroxyl group at the 2-position.
2-Deoxy-scyllo-inosose: An intermediate in the biosynthesis of 2-deoxy-scyllo-inosamine.
2-Deoxystreptamine: A key component of aminoglycoside antibiotics
Uniqueness: this compound is unique due to its specific role in the biosynthesis of aminoglycoside antibiotics. Its structural features and reactivity make it a valuable intermediate in the production of these medically important compounds .
Propriétés
IUPAC Name |
(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNRSUOYNMXDL-KGJVWPDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992803 | |
| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76188-89-1, 72075-06-0, 75419-36-2 | |
| Record name | myo-Inositol, 1-amino-1,2-dideoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76188-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deoxy-scyllo-inosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072075060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,3-dideoxyinositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075419362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


